molecular formula C14H23N B1295330 N-Octylaniline CAS No. 3007-71-4

N-Octylaniline

Cat. No. B1295330
CAS RN: 3007-71-4
M. Wt: 205.34 g/mol
InChI Key: GCULWAWIZUGXTO-UHFFFAOYSA-N
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Patent
US08722574B2

Procedure details

To N-acetyl-N-octylaniline (48.4 g, 196 mmol) there was added 4N hydrochloric acid (100 mL) and the mixture heated to 100-110° C. and stirred at this temperature for 4 days. The reaction mixture was cooled to ambient temperature, diluted with water (100 mL), and hexanes (200 mL). The pH of the reaction mixture was brought to pH 14 by addition of 45% potassium hydroxide with cooling by an ice bath. The layers were separated and the aqueous layer washed with hexanes (100 mL). The combined organic layers were dried over sodium sulfate and concentrated by rotary evaporation to give the desired product as a light brown oil (40 g, 195 mmol, 99%). The product was identified by NMR spectroscopy and mass spectrometry and in general was used without further purification. Analytically pure product was obtained by distillation at reduced pressure: by 145-150° C. (0.5 mm).
Name
N-acetyl-N-octylaniline
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
C([N:4]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)C.Cl.[OH-].[K+]>O>[CH2:11]([NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3|

Inputs

Step One
Name
N-acetyl-N-octylaniline
Quantity
48.4 g
Type
reactant
Smiles
C(C)(=O)N(C1=CC=CC=C1)CCCCCCCC
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
hexanes
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
with cooling by an ice bath
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer washed with hexanes (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(CCCCCCC)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 195 mmol
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.